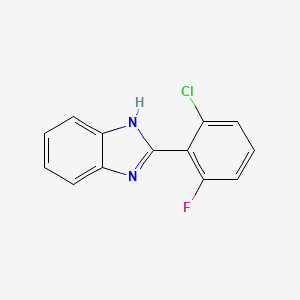

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole

Description

2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (CAS: 940656-93-9) is a benzimidazole derivative with the molecular formula C₁₃H₈ClFN₂ and a molecular weight of 246.67 g/mol. Its IUPAC name is 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole, and it features a benzimidazole core substituted at the 2-position with a 2-chloro-6-fluorophenyl group. Key identifiers include PubChem CID 19224102 and MDL number MFCD00119889 . The compound is commercially available as a powder and is utilized in life science research, though detailed safety data require direct inquiry from suppliers .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRTXCHFIYZEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-6-fluoroaniline with orthoesters or formamides in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Methyl-Substituted Analogs

- 2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole (CAS: 348133-47-1): Molecular formula: C₈H₆ClFN₂ Molecular weight: 184.6 g/mol Key differences: The addition of a methyl group at the 1-position reduces molecular weight and alters steric and electronic properties. This substitution may enhance metabolic stability but reduce solubility compared to the non-methylated parent compound .

Positional Isomers

- 2-Chloro-5-fluorobenzimidazole (CAS: 108662-49-3):

Substituent Variations on the Phenyl Ring

Trifluoromethyl-Substituted Derivatives

- 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole :

Nitrophenyl-Hydrazine Derivatives

- 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole :

Complex Hybrid Structures

Multi-Substituted Benzimidazoles

- 1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 339101-20-1):

Structural and Functional Data Table

Discussion of Key Findings

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance binding affinity but may compromise solubility. The target compound’s chloro-fluoro substituents provide a balance between hydrophobicity and polarity .

- Positional Isomerism : Fluorine and chlorine positioning on the benzimidazole or phenyl ring significantly impacts bioactivity, as seen in the IC₅₀ differences between analogs .

Biological Activity

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

The chemical formula for 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole is C13H8ClFN2, with a molecular weight of 246.67 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole appears to be linked to its interaction with various biological targets. Notably, it has been evaluated for its inhibitory effects on specific enzymes and pathways relevant to cancer and infectious diseases.

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the anticancer properties of several benzodiazole derivatives, including 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole. The compound exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that this compound could effectively reduce cell viability in a dose-dependent manner . Table 1: IC50 Values of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazoleCell Line IC50 (µM) MCF7 15.4 A549 12.8 -

Inhibition of DprE1 :

Recent research highlighted the potential of benzodiazole derivatives as inhibitors of the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. The compound was tested alongside other derivatives and demonstrated promising inhibition with an IC50 value comparable to known inhibitors . This suggests a potential role in developing new therapies for tuberculosis. -

Combination Therapy :

The compound's effectiveness was also assessed in combination with established chemotherapeutics like doxorubicin. In vitro studies indicated that co-treatment could enhance the cytotoxic effects on cancer cells while reducing toxicity towards healthy cells (MCF10A) compared to doxorubicin alone . This dual action highlights its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.